4-Phenylsulfanyl-butan-2-one
Overview
Description
4-Phenylsulfanyl-butan-2-one is a marine-derived compound initially extracted from the soft coral Cladiella australis. It has garnered significant attention due to its multiple biological activities, including neuroprotection and potent anti-inflammatory effects . This compound is also known for its skin-whitening properties and has been studied for its potential therapeutic applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylsulfanyl-butan-2-one typically involves the reaction of 4-bromobutan-2-one with thiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Phenylsulfanyl-butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: 4-Phenylsulfanyl-butan-2-ol.
Substitution: Various substituted phenylsulfanyl derivatives.
Scientific Research Applications
4-Phenylsulfanyl-butan-2-one has been extensively studied for its applications in:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in cosmetic formulations for its skin-whitening effects.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Anti-inflammatory: Suppresses the production of inflammatory cytokines like TNF-α, COX-2, and iNOS by inhibiting specific signaling pathways.
Neuroprotection: Enhances synaptic function and reduces oxidative stress in neuronal cells.
Skin-whitening: Inhibits tyrosinase activity, reducing melanin synthesis and promoting skin lightening.
Comparison with Similar Compounds
Dihydroaustrasulfone alcohol: A synthetic precursor of austrasulfone with similar anti-inflammatory properties.
Arbutin: A well-known skin-whitening agent but less potent compared to 4-Phenylsulfanyl-butan-2-one.
1-Phenyl-2-thiourea: Another skin-whitening agent but with higher cytotoxicity.
Uniqueness: this compound stands out due to its combination of low cytotoxicity, potent anti-inflammatory, and neuroprotective effects, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-phenylsulfanylbutan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c1-9(11)7-8-12-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQQWFLSHDKPPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCSC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286414 | |
Record name | 4-Phenylsulfanyl-butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6110-01-6 | |
Record name | NSC45650 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45650 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Phenylsulfanyl-butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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